molecular formula C13H12N4O2S2 B3994491 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B3994491
M. Wt: 320.4 g/mol
InChI Key: WIDAOBLGBZIKNB-UHFFFAOYSA-N
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Description

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule is constructed from two pharmaceutically significant heterocyclic systems: a 5-amino-1,3,4-thiadiazole unit and a 1-(4-methylphenyl)pyrrolidine-2,5-dione (a substituted succinimide) scaffold, linked via a sulfanyl bridge. The 5-amino-1,3,4-thiadiazole moiety is a privileged structure in medicinal chemistry, well-documented for its wide spectrum of biological activities . Its derivatives have demonstrated potent antimicrobial properties against various bacterial and fungal pathogens, with some compounds exhibiting activity superior to standard drugs . Furthermore, the 1,3,4-thiadiazole core is recognized for its potential in antiviral research and has shown anticonvulsant efficacy in pre-clinical models, potentially through modulation of the GABAergic system . The strong aromaticity and the presence of the =N-C-S- moiety contribute to the ring's stability and are considered key to its interaction with biological targets . The pyrrolidine-2,5-dione segment is similarly a key pharmacophore. Recent patent literature highlights pyrrolidine-based compounds as potent inhibitors of viral main proteases, such as the 3C-like protease of SARS-CoV-2, indicating significant value in antiviral drug discovery . The integration of these two powerful scaffolds into a single molecule makes this compound a highly interesting candidate for hit-to-lead optimization in various therapeutic areas. Researchers can utilize it to investigate new mechanisms of action, particularly for developing agents against resistant microbial strains or for central nervous system (CNS) disorders, as the thiadiazole scaffold is known to cross the blood-brain barrier . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-7-2-4-8(5-3-7)17-10(18)6-9(11(17)19)20-13-16-15-12(14)21-13/h2-5,9H,6H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDAOBLGBZIKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting thiadiazole intermediate is then coupled with a pyrrolidine derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the sulfanyl linkage.

    Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In one study, derivatives similar to this compound showed notable activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiadiazole structure can enhance antimicrobial potency .

Anti-convulsant Properties
Another area of interest is the anti-convulsant activity associated with thiadiazole derivatives. Compounds containing the thiadiazole moiety have been synthesized and tested for their ability to inhibit human Carbonic Anhydrase-II enzyme, which is linked to convulsive disorders. The pharmacophore model indicates that these compounds can interact effectively with receptor sites to exert their effects .

Cancer Research
Thiadiazole derivatives have been investigated for their anticancer properties. Studies have shown that certain modifications can lead to enhanced cytotoxicity against cancer cell lines. The presence of the pyrrolidine ring in this compound may contribute to its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Material Science

Synthesis of Nanomaterials
The compound has potential applications in the synthesis of nanomaterials. Research has indicated that thiadiazole-based compounds can serve as precursors for the development of core-shell nanocoatings with unique properties. These materials have applications in electronics and catalysis due to their enhanced surface area and reactivity .

Agricultural Chemistry

Pesticidal Activity
The structural features of this compound suggest potential applications in agricultural chemistry as a pesticide or herbicide. Thiadiazole derivatives are known for their bioactivity against various pests and pathogens affecting crops. Preliminary studies indicate that this compound may possess similar properties, warranting further investigation into its effectiveness as a biopesticide .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntimicrobial and anti-convulsant properties; potential anticancer agent
Material ScienceSynthesis of nanomaterials with unique properties
Agricultural ChemistryPotential use as a pesticide or herbicide

Mechanism of Action

The mechanism of action of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl linkage may also play a role in the compound’s biological activity by facilitating interactions with thiol-containing biomolecules.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Position 1) Heterocyclic Moiety (Position 3) Notable Features
Target compound C₁₃H₁₂N₄O₂S₂ 336.40* 4-methylphenyl 5-amino-1,3,4-thiadiazol-2-yl sulfanyl Amino group enhances H-bonding potential
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione C₁₇H₁₄ClNO₂S 331.81 4-chlorophenyl 4-methylphenyl sulfanyl Chlorine increases electronegativity
3-[(cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione C₁₉H₂₀N₂O₃ 324.37 4-methoxyphenyl cyclopropylmethyl amino Methoxy group improves solubility
1-(4-bromophenyl)-3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)pyrrolidine-2,5-dione C₁₉H₁₄BrN₃O₃S 476.30 4-bromophenyl 1,3,4-oxadiazol-2-yl thio Bromine adds steric bulk; oxadiazole alters electronic profile

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects on the Aromatic Ring (Position 1)

  • 4-Methylphenyl (Target compound) : Enhances lipophilicity compared to unsubstituted phenyl, favoring passive diffusion across biological membranes.
  • 4-Chlorophenyl : The electron-withdrawing chlorine atom may increase stability but reduce solubility. This substitution is common in agrochemicals (e.g., fipronil derivatives in ).
  • 4-Methoxyphenyl : The methoxy group improves solubility via polar interactions but may reduce metabolic stability due to demethylation pathways.

Heterocyclic Variations (Position 3)

  • 5-Amino-1,3,4-thiadiazol-2-yl sulfanyl (Target compound): The amino group provides hydrogen-bonding capability, critical for enzyme inhibition (e.g., carbonic anhydrase inhibitors). Thiadiazole’s sulfur atoms contribute to π-π stacking and redox activity .
  • Cyclopropylmethyl amino : The cyclopropane ring introduces conformational rigidity, which may enhance selectivity for specific biological targets.

Biological Activity

The compound 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a member of the thiadiazole class, which has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antidiabetic, and anticancer properties.

Chemical Structure

The molecular structure of the compound features a pyrrolidine core substituted with a thiadiazole moiety. The presence of the amino group and sulfur atoms contributes to its reactivity and biological potential.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. The compound exhibits significant activity against various bacterial strains.

Case Studies:

  • Antibacterial Activity : A study highlighted that derivatives containing the 1,3,4-thiadiazole ring showed promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 32 μg/mL, indicating strong antibacterial potential compared to standard antibiotics like ampicillin and streptomycin .
  • Antifungal Activity : Compounds similar to this compound have also shown antifungal activity against strains such as Candida albicans and Aspergillus niger, with inhibition rates reaching up to 66% .

Antidiabetic Activity

Recent research has focused on the potential of thiadiazole derivatives as α-glucosidase inhibitors. The ability to inhibit this enzyme can lead to reduced glucose absorption in the intestines, thus aiding in diabetes management.

Research Findings:

A novel class of 1,3,4-thiadiazole derivatives was synthesized and evaluated for their α-glucosidase inhibitory activity. The results indicated that some compounds exhibited IC50 values significantly lower than that of acarbose, a standard antidiabetic medication . This suggests that the compound might be a candidate for further development in diabetes treatment.

Anticancer Activity

Thiadiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines.

Findings:

Research indicates that compounds with thiadiazole moieties can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Specifically, certain derivatives have shown effectiveness against breast cancer and leukemia cell lines.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli, C. albicans
AntidiabeticInhibits α-glucosidase with promising IC50 values
AnticancerInduces apoptosis in cancer cells

Q & A

Synthesis and Characterization

Basic Question : What are the common synthetic routes for preparing 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione? Methodological Answer : The compound is synthesized via multi-step heterocyclic chemistry. A typical route involves:

Thiadiazole ring formation : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate under reflux in a DMF-acetic acid mixture (2–4 hours, 80–100°C) .

Sulfanyl linkage : Introducing the thiadiazole moiety to the pyrrolidine-2,5-dione core via nucleophilic substitution or thiol-ene coupling.

Aromatic substitution : Attaching the 4-methylphenyl group using Ullmann coupling or Buchwald-Hartwig amination.
Key characterization tools :

  • NMR (¹H/¹³C) to confirm regioselectivity of sulfanyl attachment.
  • X-ray crystallography for absolute stereochemistry (critical due to potential tautomerism in thiadiazole rings) .

Advanced Question : How can reaction conditions be optimized to minimize byproducts during thiadiazole-pyrrolidine conjugation? Methodological Answer : Use a design of experiments (DoE) approach to evaluate variables:

VariableRange TestedOptimal ValueImpact on Yield
Solvent polarityDMF, DMSO, THFDMFMaximizes nucleophilicity of thiolate intermediates
Temperature60–120°C90°CBalances reaction rate vs. decomposition
CatalystPd(OAc)₂, CuICuI (10 mol%)Reduces aryl halide coupling side reactions
Statistical analysis (e.g., ANOVA) identifies temperature as the most significant factor (p < 0.05) .

Structural and Electronic Properties

Basic Question : What computational methods are suitable for predicting the electronic properties of this compound? Methodological Answer :

  • DFT calculations (B3LYP/6-311++G(d,p)) to map HOMO-LUMO gaps and charge distribution .
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the thiadiazole sulfur and pyrrolidine carbonyl groups as electrophilic hotspots .

Advanced Question : How does the sulfanyl-thiadiazole substituent influence the compound’s reactivity in nucleophilic environments? Methodological Answer :

  • Electrostatic potential (ESP) maps reveal electron-deficient regions at the thiadiazole N3 position, making it susceptible to nucleophilic attack.
  • Kinetic studies : Monitor hydrolysis rates under varying pH (1–13) using HPLC. The compound shows stability at pH 4–8 but degrades rapidly in alkaline conditions (t₁/₂ = 2 hours at pH 12) .

Biological Activity

Basic Question : What in vitro assays are recommended for preliminary evaluation of antimicrobial activity? Methodological Answer :

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The thiadiazole moiety exhibits broad-spectrum activity at 8–32 µg/mL .
  • Biofilm inhibition : Use crystal violet staining to quantify biofilm reduction in C. albicans (IC₅₀ ~ 16 µg/mL) .

Advanced Question : How can contradictory cytotoxicity data between cancer cell lines (e.g., HeLa vs. MCF-7) be resolved? Methodological Answer :

Transcriptomics : Compare gene expression profiles (RNA-seq) to identify differential regulation of apoptosis pathways (e.g., Bax/Bcl-2 ratio).

Metabolic profiling : Use Seahorse XF Analyzer to assess mitochondrial respiration vs. glycolysis dependency. HeLa cells (glycolysis-dependent) show 3-fold higher sensitivity .

Analytical Challenges

Advanced Question : What strategies mitigate co-elution issues in HPLC analysis of degradation products? Methodological Answer :

  • Mobile phase optimization : Test acetonitrile/ammonium acetate (pH 6.5) gradients .
  • Tandem MS/MS : Fragment ions at m/z 245 (thiadiazole) and m/z 178 (pyrrolidine-dione) confirm identity .

Computational-Experimental Integration

Advanced Question : How can quantum chemical calculations guide the design of derivatives with improved stability? Methodological Answer :

  • Reaction path search : Use the Artificial Force Induced Reaction (AFIR) method to simulate degradation pathways. Identify vulnerable bonds (e.g., C-S in thiadiazole) for structural modification .
  • Free energy profiles : Compare activation energies for hydrolysis of proposed derivatives. Fluorination at the thiadiazole C5 position increases stability by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

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